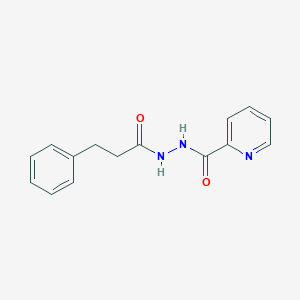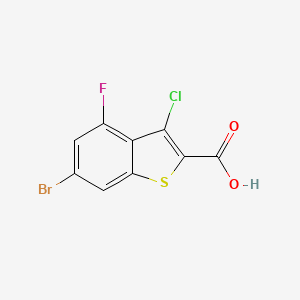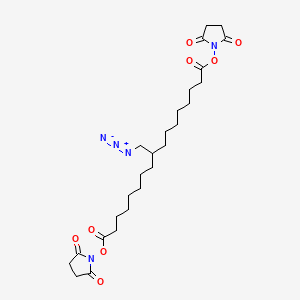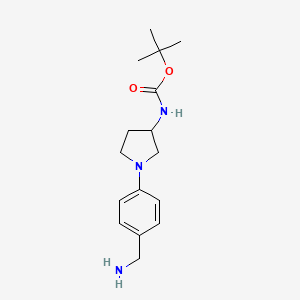![molecular formula C11H4Cl2F2N4 B12447343 4,6-Dichloro-1-(2,4-difluorophenyl)pyrazolo[3,4-D]pyrimidine CAS No. 1260764-81-5](/img/structure/B12447343.png)
4,6-Dichloro-1-(2,4-difluorophenyl)pyrazolo[3,4-D]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichloro-1-(2,4-difluorophenyl)pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinase 2 (CDK2). The structure of this compound includes a pyrazolo[3,4-D]pyrimidine core, which is a privileged scaffold in drug design due to its ability to interact with various biological targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a formimidate derivative with hydrazine hydrate in ethanol to form the pyrazolo[3,4-D]pyrimidine core . Subsequent chlorination and introduction of the difluorophenyl group are achieved through standard organic synthesis techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dichloro-1-(2,4-difluorophenyl)pyrazolo[3,4-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: The difluorophenyl group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium-catalyzed coupling reactions are common, using reagents like aryl halides and boronic acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
4,6-Dichloro-1-(2,4-difluorophenyl)pyrazolo[3,4-D]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied as a potential CDK2 inhibitor for cancer treatment.
Biological Research: The compound is used to study cell cycle regulation and apoptosis in cancer cells.
Chemical Biology: It serves as a tool compound to investigate kinase signaling pathways.
Pharmaceutical Development: The compound is a lead structure for developing new therapeutic agents targeting various diseases.
Mécanisme D'action
The mechanism of action of 4,6-Dichloro-1-(2,4-difluorophenyl)pyrazolo[3,4-D]pyrimidine involves the inhibition of CDK2, a key enzyme in cell cycle regulation. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting the phosphorylation of downstream targets . This leads to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the CDK2 active site, such as Leu83 .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine Derivatives: These compounds also target CDK2 and have similar biological activities.
Thioglycoside Derivatives: These compounds have been designed as novel CDK2 inhibitors with potent cytotoxic activities.
Uniqueness
4,6-Dichloro-1-(2,4-difluorophenyl)pyrazolo[3,4-D]pyrimidine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2. The presence of both dichloro and difluorophenyl groups contributes to its distinct pharmacological profile, making it a valuable compound in drug discovery and development.
Propriétés
Numéro CAS |
1260764-81-5 |
|---|---|
Formule moléculaire |
C11H4Cl2F2N4 |
Poids moléculaire |
301.08 g/mol |
Nom IUPAC |
4,6-dichloro-1-(2,4-difluorophenyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C11H4Cl2F2N4/c12-9-6-4-16-19(10(6)18-11(13)17-9)8-2-1-5(14)3-7(8)15/h1-4H |
Clé InChI |
LILICOOGGDTNOQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)F)N2C3=C(C=N2)C(=NC(=N3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tetrasodium bis(2-{[4-(2-{2-amino-4-oxo-1H,7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethyl)phenyl]formamido}pentanedioate) pentahydrate](/img/structure/B12447262.png)




![4-bromo-N-{[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamothioyl}benzamide](/img/structure/B12447285.png)






![ethyl 4-(5-{1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]cyclohexyl}-1H-tetrazol-1-yl)benzoate](/img/structure/B12447331.png)
![3-[(2-Bromophenyl)methyl]piperidine](/img/structure/B12447334.png)
